molecular formula C19H27N3O2 B2781584 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL CAS No. 1005102-28-2

1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL

Cat. No.: B2781584
CAS No.: 1005102-28-2
M. Wt: 329.444
InChI Key: SGYVGMPHVDOWDO-KEBDBYFISA-N
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Description

This compound features a 2,6-dimethylpiperidine moiety linked via a propan-2-ol chain to a 1H-indol-1-yl group substituted at position 3 with a (hydroxyimino)methyl functional group.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-6-5-7-15(2)22(14)13-17(23)12-21-11-16(10-20-24)18-8-3-4-9-19(18)21/h3-4,8-11,14-15,17,23-24H,5-7,12-13H2,1-2H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYVGMPHVDOWDO-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)C=NO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1CC(CN2C=C(C3=CC=CC=C32)/C=N/O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the piperidine ring and the oxime group. Common reagents used in these reactions include indole-3-carbaldehyde, 2,6-dimethylpiperidine, and hydroxylamine. The reaction conditions may involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(2,6-Dimethylpiperidin-1-yl)-2-hydroxypropyl]-1H-indole-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPIPERIDIN-1-YL)-3-{3-[(E)-(HYDROXYIMINO)METHYL]-1H-INDOL-1-YL}PROPAN-2-OL involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the indole core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Structure Substituents Solubility Biological Relevance Reference
Target Compound 2,6-Dimethylpiperidine + propan-2-ol + indole 3-[(E)-(Hydroxyimino)methyl]-1H-indol-1-yl Not reported Hypothesized receptor interaction (e.g., adrenergic) due to propanolamine backbone -
Imp. B(EP) (CAS 130115-63-8) Propanolamine linker + indole 4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl + isopropylamino group Non-aqueous Pharmaceutical impurity (β-blocker synthesis)
3-{3-[(Dimethylamino)Methyl]-1H-Indol-7-yl}Propan-1-ol (DB08447) Propan-1-ol + indole 3-(Dimethylaminomethyl)-1H-indol-7-yl Experimental Targets Group IIE phospholipase A2 (anti-inflammatory potential)
Pindolol (CAS 13523-86-9) Propanolamine linker + indol-4-yloxy 4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indole Aqueous soluble β-Adrenergic antagonist (clinical use in hypertension)
1-[(2,6-Dimethyloxan-4-yl)Amino]Propan-2-ol Oxane (tetrahydropyran) ring + propan-2-ol 2,6-Dimethyloxan-4-ylamino Not reported Structural analog with reduced complexity (no indole moiety)

Key Observations:

Structural Backbone Variations: The target compound’s 2,6-dimethylpiperidine distinguishes it from Imp. B(EP) and pindolol, which utilize isopropylamino groups. Piperidine’s rigidity and lipophilicity may enhance CNS penetration compared to flexible alkylamines . The hydroxyimino group on the indole is unique among the analogs. This group’s polarity contrasts with the dimethylamino substituent in DB08447, suggesting divergent solubility and target interactions (e.g., metal chelation or oxidative stability) .

Indole Substitution Patterns :

  • The indol-1-yl position in the target compound differs from pindolol’s indol-4-yloxy group. Positional differences significantly impact receptor binding; for example, pindolol’s 4-yloxy group is critical for β-adrenergic antagonism .
  • DB08447’s indol-7-yl substitution highlights how indole position influences target specificity (e.g., phospholipase A2 vs. adrenergic receptors) .

Linker and Solubility: The propan-2-ol linker is shared with pindolol and Imp. B(EP), a hallmark of β-blockers. However, the target compound’s hydroxyimino group may reduce aqueous solubility compared to pindolol’s hydroxyl-propoxy chain .

Biological Activity

The compound 1-(2,6-Dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C17H24N4OC_{17}H_{24}N_{4}O.

Research indicates that this compound may exhibit various biological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viruses like HIV by inhibiting reverse transcriptase (RT) activity. This mechanism may also apply to our compound, suggesting potential use as an antiviral agent .
  • Antibacterial Properties : The compound's structure suggests it could interfere with bacterial quorum sensing and biofilm formation. Compounds with similar piperidine structures have demonstrated such activities against Pseudomonas aeruginosa .
  • Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Antiviral Efficacy

In a study evaluating similar compounds, derivatives exhibited EC50 values ranging from 0.19 to 1.40 μM against HIV strains. These findings highlight the potential of related structures to inhibit viral replication effectively .

Antibacterial Activity

A recent investigation into related compounds showed significant biofilm inhibition (68.67% at 20 μM) against Pseudomonas aeruginosa. The mechanism involved disrupting iron uptake and quorum sensing pathways, which could be relevant for our compound as well .

Case Study 1: HIV Inhibition

A series of piperidine derivatives were synthesized and tested for their ability to inhibit HIV replication. The most effective compounds had structural similarities to the target compound, with notable activity against resistant strains of the virus.

CompoundEC50 (μM)Resistance Level
Compound A0.19Wild-type
Compound B1.05E138K strain
Target CompoundTBDTBD

Case Study 2: Biofilm Inhibition

In another study focusing on biofilm-forming bacteria, a compound structurally related to our target was shown to disrupt biofilm formation significantly.

CompoundBiofilm Inhibition (%)Concentration (μM)
Compound X68.67%20
Target CompoundTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dimethylpiperidin-1-yl)-3-{3-[(E)-(hydroxyimino)methyl]-1H-indol-1-yl}propan-2-ol?

  • Methodology :

  • Catalytic methods : Use acid catalysts like p-toluenesulfonic acid (p-TSA) for condensation reactions, as demonstrated in similar indole derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) .
  • Multi-step synthesis : Employ palladium-catalyzed reductive cyclization for nitroarene intermediates, ensuring controlled reaction conditions (e.g., formic acid derivatives as CO surrogates) .
  • Purification : Utilize column chromatography with polar/non-polar solvent systems and validate purity via HPLC (C18 columns, acetonitrile/water gradients) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm piperidine and indole ring substitution patterns. Compare chemical shifts with analogs (e.g., 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one) .
  • X-ray crystallography : Resolve stereochemistry of the (E)-hydroxyimino group by analyzing single-crystal structures of related compounds (e.g., Pharmacopeial Forum standards for hydroxyimino-piperidine derivatives) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns using NIST reference data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Hazard mitigation : Follow OSHA HCS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (Category 2, H315/H319). Use fume hoods to avoid inhalation of aerosols .
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Implement emergency eyewash stations and ventilated storage .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology :

  • Kinetic studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation via HPLC. Compare with structurally related hydroxyimino compounds (e.g., 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol) .
  • pH-dependent tautomerism : Use UV-Vis spectroscopy to track equilibrium shifts between keto-enol forms in buffered solutions (pH 3–9) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent NMR or bioactivity results?

  • Methodology :

  • Data validation : Cross-reference spectral data with computational models (e.g., DFT-based NMR predictions) .
  • Batch analysis : Test multiple synthetic batches for impurities (e.g., residual catalysts or isomers) using LC-MS and Pharmacopeial impurity standards .

Q. What catalytic mechanisms explain the compound’s reactivity in cross-coupling or cyclization reactions?

  • Methodology :

  • Mechanistic probes : Use deuterium labeling or kinetic isotope effects to study palladium-catalyzed steps (e.g., reductive elimination in nitroarene cyclization) .
  • In situ monitoring : Employ Raman spectroscopy to track intermediate formation during acid-catalyzed indole functionalization .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodology :

  • ICH guidelines : Implement QbD principles to identify critical process parameters (CPPs) affecting impurity levels (e.g., reaction time, temperature) .
  • Advanced analytics : Use UPLC-QTOF-MS to detect trace impurities (e.g., diastereomers or oxidation byproducts) and compare with Pharmacopeial reference standards .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking studies : Use Schrödinger Suite or AutoDock to simulate binding to receptors (e.g., serotonin or kinase targets). Validate with SAR data from indole derivatives .
  • MD simulations : Analyze conformational stability of the hydroxyimino group in aqueous vs. lipid bilayer environments .

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